molecular formula C13H17NO B14124660 1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole

1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole

Cat. No.: B14124660
M. Wt: 203.28 g/mol
InChI Key: OHNNGRURJKAHGW-UHFFFAOYSA-N
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Description

1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 1-methoxy-2-methylpropan-2-yl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles or nucleophiles in the presence of suitable catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.

Scientific Research Applications

1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanol: A solvent with similar methoxy and propanol groups.

    1-(2-Methoxy-1,1-dimethylethyl)piperazine: A compound with a similar methoxy and methylpropan-2-yl group but different core structure.

Uniqueness

1-(1-Methoxy-2-methylpropan-2-yl)-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(1-methoxy-2-methylpropan-2-yl)indole

InChI

InChI=1S/C13H17NO/c1-13(2,10-15-3)14-9-8-11-6-4-5-7-12(11)14/h4-9H,10H2,1-3H3

InChI Key

OHNNGRURJKAHGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)N1C=CC2=CC=CC=C21

Origin of Product

United States

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